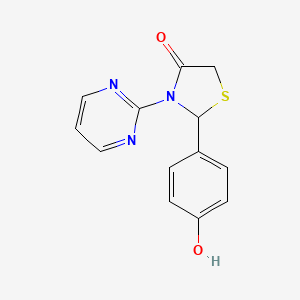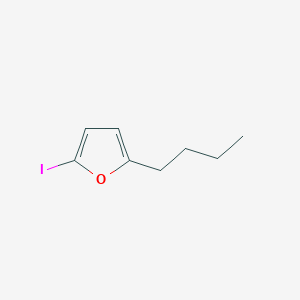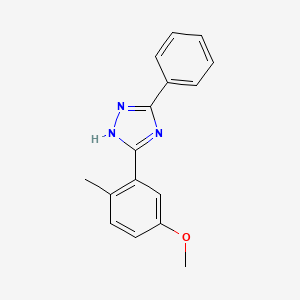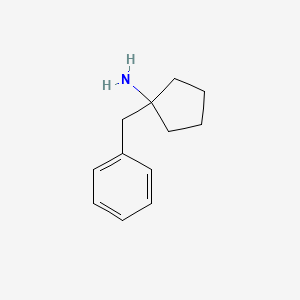![molecular formula C12H14ClNOS B15214336 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione CAS No. 88397-05-1](/img/structure/B15214336.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorobenzyl group attached to an isoxazolidine ring, which is further substituted with a thione group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione typically involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethylisoxazolidine-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary research suggests that it may possess antitumor or antimicrobial properties, although further studies are needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the thione group can participate in redox reactions or form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione.
4,4-Dimethylisoxazolidine-3-thione: Another related compound with similar structural features.
Benzyl chloride: Shares the benzyl chloride moiety but lacks the isoxazolidine and thione groups.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
88397-05-1 |
|---|---|
Formule moléculaire |
C12H14ClNOS |
Poids moléculaire |
255.76 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione |
InChI |
InChI=1S/C12H14ClNOS/c1-12(2)8-15-14(11(12)16)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
HOQYLFCVSXFPEF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CON(C1=S)CC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
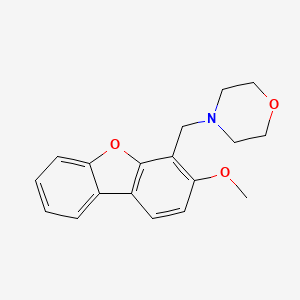
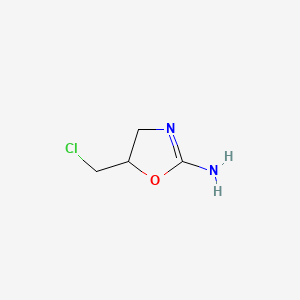
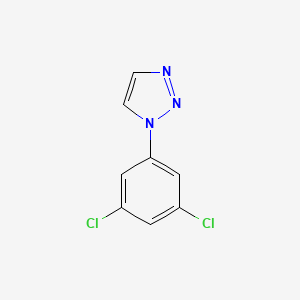
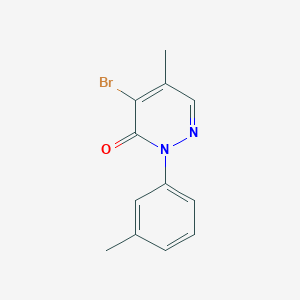
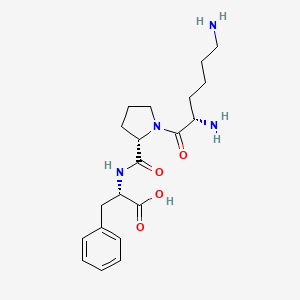

![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
